molecular formula C18H13NO4S2 B11698292 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11698292
M. Wt: 371.4 g/mol
InChI Key: JMXLIACXRVAMGP-SXGWCWSVSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group.

    (5Z)-5-(4-methoxyphenylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one: Different positioning of the benzodioxole and methoxyphenyl groups.

    (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

The uniqueness of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the benzodioxole and methoxyphenyl groups may enhance its potential as a pharmacologically active molecule.

Properties

Molecular Formula

C18H13NO4S2

Molecular Weight

371.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13NO4S2/c1-21-13-5-3-12(4-6-13)19-17(20)16(25-18(19)24)9-11-2-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3/b16-9-

InChI Key

JMXLIACXRVAMGP-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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